molecular formula C17H12N2O4 B2505648 [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 1H-indole-3-carboxylate CAS No. 1203016-66-3

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 1H-indole-3-carboxylate

Cat. No.: B2505648
CAS No.: 1203016-66-3
M. Wt: 308.293
InChI Key: AFALMOYAXCBNPJ-UHFFFAOYSA-N
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Description

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 1H-indole-3-carboxylate: is a complex organic compound that features a unique combination of furan, oxazole, and indole moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 1H-indole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds under acidic conditions.

    Oxazole Ring Formation: The oxazole ring is often formed via the cyclization of α-hydroxy ketones with amides in the presence of dehydrating agents.

    Indole Synthesis: The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones under acidic conditions.

    Coupling Reactions: The final step involves coupling the furan, oxazole, and indole intermediates using esterification or amidation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and indole rings, leading to the formation of quinone-like structures.

    Reduction: Reduction reactions can target the oxazole ring, converting it to a more saturated heterocyclic system.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the furan, oxazole, and indole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed under controlled temperature and pH conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities and properties.

Scientific Research Applications

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 1H-indole-3-carboxylate: has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 1H-indole-2-carboxylate: Similar structure but with a different position of the carboxylate group.

    [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 1H-pyrrole-3-carboxylate: Contains a pyrrole ring instead of an indole ring.

    [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 1H-benzimidazole-3-carboxylate: Features a benzimidazole ring instead of an indole ring.

Uniqueness

  • The unique combination of furan, oxazole, and indole rings in [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 1H-indole-3-carboxylate provides it with distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 1H-indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O4/c20-17(13-9-18-14-5-2-1-4-12(13)14)22-10-11-8-16(23-19-11)15-6-3-7-21-15/h1-9,18H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFALMOYAXCBNPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)OCC3=NOC(=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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